2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This particular compound features a unique structure with a furan ring, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- can be achieved through several methods. One common approach involves the Fischer indole synthesis, which typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another method includes the Vilsmeier-Haack reaction, which utilizes formylating agents and amines to produce the indole core .
Industrial Production Methods
Industrial production of this compound often involves optimizing the Fischer indole synthesis for large-scale operations. This includes using methanesulfonic acid as a catalyst and conducting the reaction under reflux conditions in methanol to achieve high yields . The process is designed to be efficient and scalable, ensuring the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindoles and other oxygenated derivatives.
Reduction: Dihydroindoles and related compounds.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- involves its interaction with various molecular targets. It is known to bind to multiple receptors and enzymes, modulating their activity. For instance, it can inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis . The compound’s ability to interact with DNA and proteins also contributes to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Indolinone: Another indole derivative with similar biological activities.
1-Methyl-1,3-dihydro-2H-indol-2-one: Shares structural similarities but differs in its methyl group substitution.
Oxindole: A closely related compound with a similar core structure but different functional groups.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]- stands out due to its unique furan ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research and industrial applications .
Biological Activity
2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene] (CAS No. 64259-05-8) is a compound of significant interest due to its diverse biological activities. This compound belongs to the indole family, which is known for various pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of 2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene] can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of 1,3-dihydro-2H-indol-2-one exhibit broad-spectrum antimicrobial activities. Specifically, studies have shown that these compounds possess significant antibacterial effects against various pathogens:
Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Escherichia coli | Antibacterial | 5–10 μg/mL |
Staphylococcus aureus | Antibacterial | 62.5 μg/mL (MRSA) |
Candida albicans | Antifungal | MIC 62.5 μg/mL |
The compound's efficacy against Mycobacterium tuberculosis has also been documented, with promising results in inhibiting bacterial growth in vitro .
Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. The specific compound under investigation shows potential in inhibiting cancer cell proliferation. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- Mechanism: Induces apoptosis through the mitochondrial pathway and inhibits cell cycle progression.
A study demonstrated that treatment with this indole derivative resulted in a significant reduction in cell viability at concentrations as low as 10 µM .
Neuroprotective Effects
The neuroprotective potential of indole derivatives is gaining attention. Preliminary studies suggest that these compounds may exert protective effects against neurodegenerative diseases:
- Target Diseases: Alzheimer's disease, depression
- Mechanism: Modulation of neurotransmitter levels and inhibition of neuroinflammation.
Animal model studies have indicated that administration of the compound can reduce behavioral deficits associated with neurodegeneration .
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the antimicrobial efficacy of various indole derivatives against resistant strains of bacteria. The study reported that the compound exhibited superior activity compared to standard antibiotics like gentamicin and linezolid.
Case Study 2: Anticancer Activity
In vitro assays conducted on human cancer cell lines revealed that the compound inhibited tumor growth significantly. The IC50 values were found to be lower than those of existing chemotherapeutics, indicating its potential as a novel anticancer agent.
Properties
CAS No. |
64259-05-8 |
---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-[(5-methylfuran-2-yl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C14H11NO2/c1-9-6-7-10(17-9)8-12-11-4-2-3-5-13(11)15-14(12)16/h2-8H,1H3,(H,15,16) |
InChI Key |
DWJWWZSAYOTJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.